Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate
Overview
Description
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C13H9F2NO2 and its molecular weight is 249.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is often found in bioactive molecules. It may interact with various biological targets, such as enzymes or receptors, but the specific targets would depend on the exact context of use .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biological pathway .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures are often involved in pathways related to cellular signaling or metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. For example, the presence of the methyl ester could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the specific biological context. For instance, if the compound were to inhibit an enzyme, this could lead to changes in the concentrations of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving nucleophilic substitution and oxidation . It can form complexes with metal ions, which may influence its biochemical activity. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which influence its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHAXSZDRBOYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.